(6-Methoxyisoquinolin-1-yl)methanol
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Overview
Description
(6-Methoxyisoquinolin-1-yl)methanol is a chemical compound with the molecular formula C11H11NO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxyisoquinolin-1-yl)methanol typically involves the reaction of 6-methoxyisoquinoline with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and a reducing agent, such as sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(6-Methoxyisoquinolin-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form (6-Methoxyisoquinolin-1-yl)methanal.
Reduction: Reduction of the compound can yield (6-Methoxyisoquinolin-1-yl)methane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often require the use of strong acids or bases, depending on the desired substitution.
Major Products Formed
Oxidation: (6-Methoxyisoquinolin-1-yl)methanal
Reduction: (6-Methoxyisoquinolin-1-yl)methane
Substitution: Various substituted isoquinoline derivatives, depending on the substituent introduced.
Scientific Research Applications
(6-Methoxyisoquinolin-1-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of (6-Methoxyisoquinolin-1-yl)methanol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(1-Methoxyisoquinolin-3-yl)methanol: This compound has a similar structure but differs in the position of the methoxy group and the hydroxymethyl group.
(6,7-Dimethoxyisoquinolin-1-yl)methanol: This compound has an additional methoxy group at the 7-position, which can affect its chemical and biological properties.
Uniqueness
(6-Methoxyisoquinolin-1-yl)methanol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(6-methoxyisoquinolin-1-yl)methanol |
InChI |
InChI=1S/C11H11NO2/c1-14-9-2-3-10-8(6-9)4-5-12-11(10)7-13/h2-6,13H,7H2,1H3 |
InChI Key |
BQAUXTLAAMYMNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC=C2)CO |
Origin of Product |
United States |
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